Haloperidol hydrochloride blocks dopamine receptors in in the treatment of schizophrenia, acute psychosis, and delirium. Target: Dopamine ReceptorsHaloperidol is an antipsychotic medication used in the treatment of schizophrenia, acute psychosis, and delirium. Haloperidol is a butyrophenone derivative and functions as an inverse agonist of dopamine. It is classified as a typical antipsychotic and has pharmacological effects similar to the phenothiazines. A long-acting decanoate ester of haloperidol is used as an injection given every four weeks to people with schizophrenia or related illnesses who have poor adherence to medication regimens and suffer frequent relapses of illness, or to overcome the drawbacks inherent to its orally administered counterpart that burst dosage increases risk or intensity of side effects.A review of haloperidol found that while it may be marginally effective in treatment of symptoms associated with schizophrenia, there is a high rate of adverse events. This conclusion may be overly generous as half of people did not complete the studies and some negative trials may have remained unpublished. It should only be used if other treatments are not a possibility. Treatment is merely symptomatic and involves intensive care with stabilization of vital functions. In early detected cases of oral overdose, induction of emesis, gastric lavage, and the use of activated charcoal can all be tried. Epinephrine is avoided for treatment of hypotension and shock, because its action might be reversed. In the case of a severe overdose, antidotes such as bromocryptine or ropinirole may be used to treat the extrapyramidal effects caused by haloperidol, acting as dopamine receptor agonists
Haloperidol hydrochloride
CAS No.: 1511-16-6
Cat. No.: VC0003141
Molecular Formula: C21H24Cl2FNO2
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1511-16-6 |
---|---|
Molecular Formula | C21H24Cl2FNO2 |
Molecular Weight | 412.3 g/mol |
IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |
Standard InChI | InChI=1S/C21H23ClFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H |
Standard InChI Key | JMRYYMBDXNZQMH-UHFFFAOYSA-N |
SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Introduction
Chemical Profile of Haloperidol Hydrochloride
Structural Characteristics and Nomenclature
Haloperidol hydrochloride (IUPAC name: 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone hydrochloride) is a crystalline solid with the molecular formula and a molar mass of 412.33 g/mol . Its structure comprises a butyrophenone backbone substituted with chlorophenyl and fluorophenyl groups, which contribute to its high affinity for dopamine receptors. The hydrochloride salt enhances solubility in polar solvents, facilitating its formulation for oral, intramuscular, and intravenous administration .
Physicochemical Properties
The compound appears as a white crystalline powder with a purity of ≥98% in pharmaceutical formulations . It is sparingly soluble in water but dissolves readily in ethanol (10 mM), dimethyl sulfoxide (25 mM), and chloroform . Stability testing confirms that haloperidol hydrochloride remains intact at room temperature, though prolonged exposure to light or moisture should be avoided .
Table 1: Physicochemical Properties of Haloperidol Hydrochloride
Pharmacological Mechanisms
Dopamine Receptor Antagonism
Haloperidol hydrochloride primarily acts as a non-selective dopamine receptor antagonist, with preferential binding to D2-like receptors (D2, D3, D4). Its affinity for D2 receptors () is approximately 60-fold higher than for D1 receptors () . This selectivity underpins its efficacy in mitigating positive symptoms of schizophrenia, such as hallucinations and delusions, by modulating mesolimbic dopamine pathways .
Secondary Targets: NMDA and NOS1 Inhibition
Beyond dopamine receptors, haloperidol hydrochloride exhibits subtype-selective NMDA receptor antagonism and non-competitive inhibition of neuronal nitric oxide synthase (NOS1) with a of 31 µM . These actions may contribute to its neuroprotective effects and potential utility in managing neurodegenerative conditions, though clinical evidence remains preliminary .
Table 2: Receptor Binding Affinities of Haloperidol Hydrochloride
Clinical Applications
Approved Indications
Haloperidol hydrochloride is FDA-approved for:
-
Schizophrenia: Reduces positive symptoms via D2 receptor blockade in the mesolimbic pathway .
-
Tourette Syndrome: Suppresses motor and vocal tics at doses of 1–10 mg/day .
-
Bipolar Mania: Controls acute manic episodes as monotherapy or adjunctively .
-
Delirium and Agitation: Rapid tranquilization in emergency settings (2–5 mg IM/IV) .
Off-Label Uses in Pain Management
Emerging evidence supports haloperidol hydrochloride’s role in pain management, particularly for:
-
Gastroparesis-Related Pain: Doses of 1–5 mg IV/IM reduce nausea and visceral pain by enhancing gastric motility .
-
Migraine Headaches: Adjunctive use decreases aura severity and opioid requirements .
-
Palliative Care: Mitigates opioid-induced hyperalgesia and terminal agitation .
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability ranges from 60–70%, with peak plasma concentrations achieved within 2–6 hours . Protein binding exceeds 90%, primarily to albumin and α1-acid glycoprotein, ensuring wide tissue distribution, including crossing the blood-brain barrier .
Metabolism and Elimination
Hepatic metabolism via CYP3A4 and CYP2D6 yields reduced haloperidol (HPP+), an inactive metabolite . The elimination half-life varies by route: 14–26 hours (IV), 20.7 hours (IM), and 14–37 hours (oral) . Excretion occurs predominantly through bile (60%) and urine (30%) .
Table 3: Pharmacokinetic Parameters of Haloperidol Hydrochloride
Parameter | Value | Source |
---|---|---|
Bioavailability | 60–70% (oral) | |
2–6 hours (oral) | ||
Half-Life | 14–37 hours (oral) | |
Protein Binding | >90% | |
Excretion | Feces (60%), Urine (30%) |
Recent Advances and Future Directions
Opioid-Sparing Strategies
Clinical trials demonstrate that low-dose haloperidol hydrochloride (1–2 mg/day) reduces opioid consumption by 30–40% in chronic pain patients without compromising analgesia . This aligns with global efforts to mitigate the opioid crisis.
Repurposing in Neurodegenerative Diseases
Preclinical studies suggest that NMDA antagonism by haloperidol hydrochloride may slow Alzheimer’s disease progression by reducing glutamate excitotoxicity . Phase II trials are underway to evaluate its neuroprotective efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume